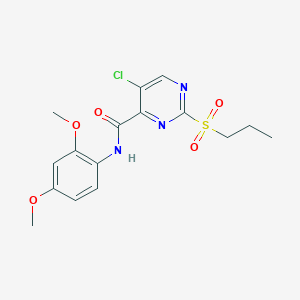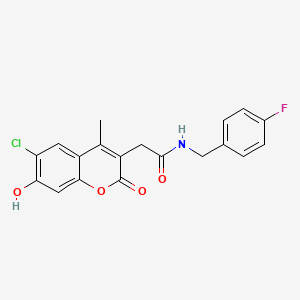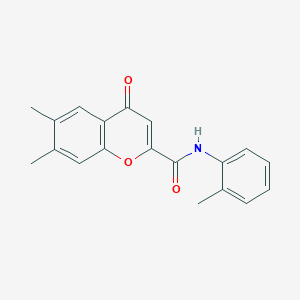![molecular formula C21H24ClN3O B11400634 N-{5-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11400634.png)
N-{5-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide is a synthetic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The next step involves the introduction of the 3-chlorophenylmethyl group to the benzodiazole core. This can be achieved through a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pentyl Chain: The pentyl chain is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzodiazole derivative with a suitable pentyl halide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N-(5-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. Reactions are typically carried out under anhydrous conditions.
Substitution: Common nucleophiles include amines and thiols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Dechlorinated benzodiazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-(5-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and the identification of potential drug targets. It is also used in the development of new diagnostic tools and therapeutic agents.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. It is also used in the development of new drug delivery systems.
Industry: The compound is used in the development of new materials, including polymers and coatings. It is also used in the study of catalysis and the development of new catalytic processes.
Mechanism of Action
The mechanism of action of N-(5-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, leading to the modulation of neurotransmitter release and neuronal activity. It also interacts with various enzymes and proteins involved in cell signaling pathways, leading to changes in cellular function and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(5-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide: Similar structure but with a different position of the chlorine atom.
N-(5-{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide: Similar structure but with a fluorine atom instead of chlorine.
N-(5-{1-[(3-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(5-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the 3-chlorophenyl group and the benzodiazole core contributes to its high affinity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H24ClN3O |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
N-[5-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]pentyl]acetamide |
InChI |
InChI=1S/C21H24ClN3O/c1-16(26)23-13-6-2-3-12-21-24-19-10-4-5-11-20(19)25(21)15-17-8-7-9-18(22)14-17/h4-5,7-11,14H,2-3,6,12-13,15H2,1H3,(H,23,26) |
InChI Key |
MEIOKEGJSIDVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1-methylurea](/img/structure/B11400564.png)
![1-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B11400571.png)
![3-(3-chlorobenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11400585.png)
![3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11400591.png)
![3-bromo-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B11400593.png)
![tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B11400601.png)


![6-chloro-N-[(2-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11400625.png)

![6-ethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11400636.png)
![2-[(4-Chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B11400644.png)
![N-(3-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11400657.png)
